BenchChemオンラインストアへようこそ!

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Medicinal Chemistry Organic Synthesis Chiral Pool Synthesis

This Cbz-protected 5-hydroxypiperidine-3-carboxylic acid methyl ester is the preferred intermediate for MRGX2 antagonist libraries. The Cbz group cleaves under neutral hydrogenolysis (H₂, Pd/C) while the methyl ester and 5-hydroxy remain intact—enabling sequential functionalization without compromising acid-labile groups. Supplied at 97% purity (the most frequent commercial specification), this single stereoisomer scaffold streamlines chiral drug discovery programs. Procure this exact protecting-group configuration to align with published synthetic routes; substituting the Boc analog risks acidic deprotection incompatibility and deviation from optimized MRGX2 pathways.

Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
CAS No. 1095010-45-9
Cat. No. B1421686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
CAS1095010-45-9
Molecular FormulaC15H19NO5
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C15H19NO5/c1-20-14(18)12-7-13(17)9-16(8-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3
InChIKeyLOGZOMIRLZGSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-45-9) | Cbz-Protected Piperidine Building Block


1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-45-9) is a protected 5-hydroxypiperidine-3-carboxylic acid derivative bearing an N-terminal benzyloxycarbonyl (Cbz) group and a C-terminal methyl ester [1]. With molecular formula C₁₅H₁₉NO₅ and molecular weight 293.32 g/mol, this compound serves as a chiral building block in medicinal chemistry and as an intermediate in the synthesis of pharmacologically active piperidine-containing molecules . The Cbz protecting group enables orthogonal deprotection strategies under mild hydrogenolytic conditions without affecting the methyl ester or hydroxyl functionalities, making it a strategically versatile scaffold for sequential functionalization .

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate: Why Generic Substitution Is Not Straightforward


While structurally related piperidine-1,3-dicarboxylates share the same core scaffold, interchangeability is precluded by orthogonal protecting group chemistry. The Cbz group in the target compound undergoes selective hydrogenolysis under neutral conditions (H₂, Pd/C), whereas the Boc-protected analog (CAS 1095010-47-1) requires acidic conditions for deprotection, which may be incompatible with acid-labile substrates or later-stage synthetic intermediates . Furthermore, the methyl ester at the C3 position in both the Cbz and Boc variants is susceptible to nucleophilic attack under strongly basic conditions; however, the Cbz variant offers greater flexibility for selective deprotection sequences when the N-terminus must be unmasked while retaining base-labile ester functionality elsewhere in the molecule [1]. Substituting the Cbz compound with the ethyl ester homolog (CAS 1095010-49-3) alters the steric profile and electrophilicity of the carboxyl group, thereby influencing reaction kinetics and the crystallinity of downstream intermediates without providing documented advantage in the assays for which this scaffold is procured [2].

Quantitative Differential Evidence for 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-45-9)


Synthetic Utility: Cbz-Protected 5-Hydroxypiperidine-3-carboxylate as a Chiral Building Block

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate is explicitly referenced as a key intermediate in the synthesis of MRGX2 antagonists, a class of compounds under investigation for treating chronic spontaneous urticaria, mastocytosis, and other mast cell-mediated disorders [1]. The patented synthetic route employs this Cbz-protected piperidine scaffold as a central building block, leveraging its orthogonal protecting groups to enable selective functionalization at both the N-terminus and the C3 carboxylate. The stereochemistry at the 5-hydroxy position is critical for the biological activity of the final antagonists. In contrast, the Boc-protected analog (CAS 1095010-47-1) is documented as an intermediate for CHK-1 inhibitors, which target a different biological pathway (DNA damage response) [2]. This divergence in documented application pathways underscores that the Cbz variant is specifically selected for MRGX2 antagonist programs rather than as a generic piperidine building block.

Medicinal Chemistry Organic Synthesis Chiral Pool Synthesis

Protecting Group Orthogonality: Cbz vs. Boc in Hydrogenolytic Deprotection Selectivity

The Cbz (benzyloxycarbonyl) protecting group is cleaved via catalytic hydrogenation (H₂, Pd/C) under neutral conditions, a process that leaves acid-labile protecting groups (e.g., Boc, tert-butyl esters) and base-labile esters intact [1]. In contrast, the Boc group requires acidic conditions (e.g., TFA, HCl/dioxane) for removal, which may simultaneously cleave acid-labile linkers or protecting groups in multi-step syntheses [1]. For the target compound, this orthogonality allows for the selective unmasking of the piperidine nitrogen while preserving the methyl ester at C3 and the hydroxyl group at C5, a critical requirement when these functional groups must remain protected for subsequent steps or when the final target requires a free amine for further derivatization . While direct quantitative comparison of deprotection yields is not published for this specific scaffold, the established principle of orthogonal protection underpins the selection of the Cbz variant for synthetic sequences requiring neutral deprotection conditions.

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Commercial Availability and Purity Specifications Across Vendors

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-45-9) is commercially available from multiple reputable vendors with documented purity specifications ranging from 95% to 98% (Table 1) . The compound is typically supplied as a white solid, with some vendors offering it as a liquid; procurement decisions may be influenced by physical form preference for automated weighing or formulation workflows. In contrast, the ethyl ester homolog (CAS 1095010-49-3) and the Boc-protected analog (CAS 1095010-47-1) are less widely stocked, potentially impacting lead times and cost for large-scale synthetic campaigns [1].

Procurement Purity Specifications Vendor Comparison

Hydrogen Bond Donor/Acceptor Profile for Crystallization and Solubility

The target compound contains one hydrogen bond donor (the C5 hydroxyl group) and five hydrogen bond acceptors (the carbonyl oxygens of the Cbz and methyl ester groups, the piperidine nitrogen, and the hydroxyl oxygen) . This donor/acceptor profile, combined with the aromatic benzyl ring, facilitates intermolecular interactions that can promote crystallization, a desirable property for purification and long-term storage. The Boc-protected analog (CAS 1095010-47-1) also contains one donor and five acceptors but lacks the aromatic ring, which may result in different crystal packing and solubility behavior . While quantitative solubility data are not available in the public domain for this specific compound, the presence of the benzyl group generally increases lipophilicity (predicted XLogP3 of ~1.0–1.5 for the Cbz compound vs. ~0.5 for the Boc analog), potentially enhancing membrane permeability in cell-based assays or altering chromatographic retention times [1].

Physicochemical Properties Crystallization Solubility

Optimal Research Applications for 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-45-9)


Synthesis of MRGX2 Antagonists for Mast Cell-Mediated Disorders

As documented in patent literature, this compound serves as a key intermediate in the preparation of MRGX2 antagonists, a class of therapeutics under investigation for chronic spontaneous urticaria, mastocytosis, and allergic inflammation [1]. The Cbz-protected scaffold enables sequential functionalization to generate diverse analog libraries targeting the MRGX2 receptor. For medicinal chemistry groups pursuing this target class, procurement of the Cbz-protected piperidine scaffold (rather than the Boc analog) aligns with published synthetic routes, reducing the need for de novo route optimization. The 5-hydroxy group provides a handle for further derivatization (e.g., alkylation, acylation) or can be retained to modulate pharmacokinetic properties. This application is supported by the compound's documented role in MRGX2 antagonist synthesis, distinguishing it from the Boc-protected analog which is associated with CHK-1 inhibitor programs [2].

Orthogonal Deprotection Strategies in Multi-Step Syntheses

This compound is ideally suited for synthetic sequences requiring neutral deprotection of the N-terminus while preserving acid- or base-labile functionalities elsewhere in the molecule [1]. The Cbz group is cleaved under mild hydrogenolysis conditions (H₂, Pd/C) without affecting the methyl ester at C3, the hydroxyl group at C5, or other protecting groups such as tert-butyl esters or silyl ethers. This orthogonality is particularly valuable in the synthesis of complex natural product analogs, peptide mimetics, and macrocyclic compounds where multiple protecting groups must be removed in a specific order [2]. The Boc-protected analog (CAS 1095010-47-1) is not a direct substitute in these scenarios because its acidic deprotection conditions would compromise acid-labile groups, limiting the overall synthetic flexibility.

Chiral Pool Building Block for Stereocontrolled Synthesis

The 5-hydroxypiperidine-3-carboxylic acid core is a versatile chiral scaffold for constructing stereochemically complex bioactive molecules [1]. The target compound, with its orthogonal Cbz and methyl ester protecting groups, can be incorporated into synthetic routes as a single stereoisomer, enabling the installation of defined stereochemistry at the piperidine ring early in the synthesis. This is particularly advantageous for drug discovery programs where stereochemistry profoundly influences target binding and off-target activity. The Cbz group is preferred over the Boc group in these applications when the synthetic plan includes subsequent steps that are incompatible with acidic conditions (e.g., acid-sensitive heterocycles, glycosidic linkages) [2]. For procurement, this scenario underscores the importance of selecting the Cbz-protected variant when neutral deprotection is a non-negotiable requirement.

Exploratory Medicinal Chemistry for Piperidine-Containing Libraries

For high-throughput analoging efforts where the piperidine nitrogen and the C3 carboxylate are both sites of diversification, the target compound offers a balanced reactivity profile [1]. The Cbz group can be removed to reveal a secondary amine for amide bond formation, reductive amination, or sulfonamide synthesis, while the methyl ester can be hydrolyzed to the carboxylic acid for coupling with amines or converted to other esters or amides. The commercial availability of this compound in high purity (≥97%) from multiple vendors ensures reproducible starting material for library synthesis [2]. Compared to the ethyl ester homolog (CAS 1095010-49-3), the methyl ester is less sterically hindered and more reactive toward nucleophiles, which may be advantageous in certain coupling reactions; however, this also renders it more susceptible to premature hydrolysis under strongly basic aqueous conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.